molecular formula C11H11ClN2O4 B2580954 3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid CAS No. 1396965-11-9

3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid

Cat. No.: B2580954
CAS No.: 1396965-11-9
M. Wt: 270.67
InChI Key: KGNNVUXXSWNUIE-UHFFFAOYSA-N
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Description

“3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid” is a chemical compound with the CAS Number: 1396965-11-9 . It has a molecular weight of 270.67 . The IUPAC name for this compound is N2- (2-chlorobenzoyl)asparagine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11ClN2O4/c12-7-4-2-1-3-6 (7)10 (16)14-8 (11 (17)18)5-9 (13)15/h1-4,8H,5H2, (H2,13,15) (H,14,16) (H,17,18) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has explored the synthesis of related compounds and their potential as intermediates in producing various chemical structures. For instance, studies have investigated the synthesis of cyanoaminothiophenes with active functional groups, which involve condensation processes that could be relevant to the synthesis pathways of 3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid and similar compounds. These synthetic pathways are crucial for developing new pharmaceuticals and materials (L. G. Sharanina & S. Baranov, 1974).

Catalysis and Organic Transformations

The compound's structural features, such as the carbamoyl and formamido groups, make it a potential candidate for catalytic applications and organic transformations. For example, research on l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines with trichlorosilane showcases how similar compounds can serve as effective catalysts in organic synthesis, providing high yields and enantioselectivities for a broad range of substrates (Zhouyu Wang et al., 2006).

Potential in Drug Synthesis

The structural motifs present in this compound are often found in drug molecules, suggesting its potential use in synthesizing pharmaceutical compounds. For instance, studies on the synthesis of chloramphenicol via new intermediates, such as 4-para-Nitrophenyl-5-formamido-1,3-dioxane, illustrate the importance of similar structural units in drug development processes (B. Hazra, V. Pore, & S. P. Maybhate, 1997).

Environmental and Material Science Applications

Compounds with carbamoyl and formamido groups can also have applications in environmental science and material development. Research on the purification of water with near-U.V. illuminated suspensions of titanium dioxide demonstrates the potential of similar compounds in environmental remediation, particularly in the degradation of organic pollutants (R. W. Matthews, 1990).

Properties

IUPAC Name

4-amino-2-[(4-chlorobenzoyl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c12-7-3-1-6(2-4-7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNNVUXXSWNUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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